molecular formula C16H17N3O5 B5239355 ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate

ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate

Cat. No.: B5239355
M. Wt: 331.32 g/mol
InChI Key: MPAXBNZWZFCHDB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of p-nitrobenzoic acid followed by reduction to form p-aminobenzoic acid. This is then coupled with the appropriate pyrimidine derivative under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. It is known to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This makes it effective as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(1-ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-19-14(21)12(13(20)18-16(19)23)9-17-11-7-5-10(6-8-11)15(22)24-4-2/h5-9,21H,3-4H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAXBNZWZFCHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C=NC2=CC=C(C=C2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126120
Record name Ethyl 4-[[(1-ethyltetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690674-61-4
Record name Ethyl 4-[[(1-ethyltetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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